4-Carbamimidamido-N-(2-pyrazinyl)benzamide, also known as 4-Guanidino-N-(pyrazin-2-yl)benzamide, is a chemical compound with potential pharmaceutical applications. It belongs to the class of guanidine derivatives and is characterized by its unique molecular structure, which combines a pyrazinyl group with a benzamide moiety. This compound has been studied for its biological activity, particularly in relation to its interactions with various biological targets.
The compound can be sourced through chemical synthesis methods, typically involving the reaction of 4-aminobenzamide with pyrazine derivatives. It falls under the category of guanidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(diaminomethylideneamino)-N-pyrazin-2-ylbenzamide, and it has a molecular formula of C12H12N6O with a molecular weight of 256.26 g/mol .
The synthesis of 4-Carbamimidamido-N-(2-pyrazinyl)benzamide typically involves several key steps:
In industrial settings, large-scale synthesis may involve optimized reaction conditions to enhance yield and minimize by-products. The process often incorporates advanced purification techniques to ensure high-quality output suitable for pharmaceutical applications.
The molecular structure of 4-Carbamimidamido-N-(2-pyrazinyl)benzamide can be represented as follows:
The structure features a benzene ring attached to a pyrazine ring through an amide linkage, with a guanidine group contributing to its reactivity and biological properties .
4-Carbamimidamido-N-(2-pyrazinyl)benzamide can undergo various chemical transformations:
For these reactions:
The mechanism of action for 4-Carbamimidamido-N-(2-pyrazinyl)benzamide involves its interaction with specific biological targets, particularly enzymes or receptors associated with disease pathways. The guanidine group enhances its ability to form hydrogen bonds and ionic interactions, which is crucial for binding to target proteins.
Research has indicated that compounds in this class may inhibit certain enzymatic activities or modulate receptor functions, leading to therapeutic effects in conditions such as cancer or infectious diseases .
Relevant data from various studies indicate that the compound exhibits significant stability under physiological conditions, making it suitable for biological applications .
4-Carbamimidamido-N-(2-pyrazinyl)benzamide has potential scientific uses in:
Benzamide derivatives represent a cornerstone in medicinal chemistry, with their development tracing back to the mid-20th century. Initial interest emerged from the structural simplicity and synthetic versatility of the benzamide core (C₆H₅C(O)NH₂), which allowed systematic derivatization to optimize pharmacological properties. Early breakthroughs included the discovery of procainamide as an antiarrhythmic agent, highlighting the scaffold’s capacity for target engagement. By the 1970s–1980s, substituted benzamides gained prominence with compounds like metoclopramide—a dopamine D₂ receptor antagonist and serotonin 5-HT₃ receptor partial agonist used for gastrointestinal motility disorders and chemotherapy-induced nausea [6]. This era underscored benzamides' ability to modulate neurotransmission and ion channels.
The advent of rational drug design further accelerated innovations. For instance, histone deacetylase (HDAC) inhibitors incorporating benzamide moieties (e.g., entinostat and mocetinostat) demonstrated potent anticancer activity by epigenetic modulation [6] [9]. These advances were paralleled by developments in anti-infectives, where benzamide hybrids showed efficacy against Mycobacterium tuberculosis (Mtb) and viral pathogens [7]. Crucially, the scaffold’s hydrogen-bonding capacity and planar conformation facilitated interactions with diverse biological targets, from enzymes to receptors.
Table 1: Milestones in Benzamide-Based Drug Development
Time Period | Key Compound | Therapeutic Area | Mechanistic Insight |
---|---|---|---|
1950s | Procainamide | Cardiology | Sodium channel blockade |
1970s | Metoclopramide | Gastroenterology | Dopamine D₂ antagonism |
1990s | Entinostat (MS-275) | Oncology | HDAC inhibition |
2000s | Benzamide-PROTACs | Targeted protein degradation | CRBN E3 ligase recruitment [9] |
4-Carbamimidamido-N-(2-pyrazinyl)benzamide exemplifies a strategically engineered benzamide derivative designed to merge pharmacophoric elements from multiple bioactive chemotypes. Its structure integrates:
This hybrid architecture addresses limitations of earlier benzamides, such as metabolic instability or limited permeability. For instance, replacing traditional alkyl/aryl substituents with a pyrazine ring leverages its balanced lipophilicity (log P ~0.9–1.5) and hydrogen-bond acceptor capacity, improving cell membrane penetration compared to carboxamide analogs [7] [9]. The carbamimidamido moiety further mimics natural substrates of amidinotransferases and proteases, positioning this compound for infectious disease or oncology targets.
Notably, pyrazinecarboxamide derivatives (e.g., pyrazinamide) are frontline anti-TB agents, acting via disruption of mycobacterial membrane energetics [5] [7]. The structural analogy suggests 4-carbamimidamido-N-(2-pyrazinyl)benzamide could exploit similar pathways, potentially overcoming drug resistance through novel target engagement. Additionally, its benzimidazole-carboxamide relatives demonstrate potent kinase inhibition, supporting applications in cancer therapeutics [10].
Table 2: Activity Profiles of Related Benzamide Derivatives
Compound Class | Biological Activity | Key Targets | Structural Features |
---|---|---|---|
Pyrazinecarboxamides (e.g., Pyrazinamide) | Antitubercular | Fatty acid synthase-I, RpsA | Pyrazine + carboxamide |
Benzimidazole-2-carboxamides | Anti-TB, kinase inhibition | Mtb FtsZ, Aurora A/B kinases [7] [10] | Benzimidazole + carboxamide |
Non-phthalimide benzamides | PROTAC recruitment | CRBN E3 ligase [9] | Fluorinated benzamide + linker |
4-Carbamimidamido-N-(2-pyrazinyl)benzamide | In silico predicted: Anti-TB, kinase modulation | Mtb enzymes, HDACs, kinases | Pyrazine + benzamide + carbamimidamido |
Recent academic research focuses on scaffold diversification and conformational optimization of benzamides to enhance selectivity and efficacy. Key strategies include:
Quantum chemical studies underpin these advances. Density functional theory (DFT) analyses reveal that optimal HOMO-LUMO energy gaps (~4.5–5.0 eV) in benzamide derivatives correlate with bioactivity by facilitating charge transfer during target binding [10]. Additionally, molecular dynamics simulations demonstrate that carbamimidamido groups stabilize protein-ligand complexes via salt bridges with aspartate/glutamate residues.
Current investigations prioritize phenotypic screening over target-first approaches. For instance, benzo[d]imidazole-2-carboxamide libraries are evaluated against Mtb H37Rv, identifying hits with MICs <1 µg/mL [7]. This trend highlights benzamides’ versatility in addressing multidrug-resistant infections and undruggable oncology targets through innovative scaffold design.
Table 3: Recent Academic Studies on Modified Benzamide Scaffolds
Research Focus | Scaffold Modifications | Key Findings | Reference |
---|---|---|---|
Anti-TB agents | Benzo[d]imidazole-2-carboxamides | MIC = 0.78 µg/mL vs. Mtb H37Rv; disrupts cell wall synthesis | [7] |
Kinase inhibitors | Pyrazole-benzimidazole benzamides | Aurora B inhibition (IC₅₀ = 40 nM); induces cancer cell apoptosis | [10] |
CRBN binders for PROTACs | Fluorinated ortho-aminobenzamides | Kᵢ = 29 µM for CRBN; minimal IKZF1 degradation | [9] |
HDAC inhibitors | 2,4-Disubstituted benzamides | HDAC1 IC₅₀ = 1.48 µM; anti-leukemic activity | [6] |
Compound Names Mentioned:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3